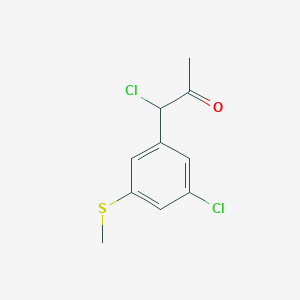
1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-5-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
科学的研究の応用
1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one: Similar structure with a trifluoromethoxy group instead of a chloro group.
1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure with a trifluoromethyl group instead of a chloro group.
Uniqueness
1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both chloro and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various research applications .
特性
分子式 |
C10H10Cl2OS |
|---|---|
分子量 |
249.16 g/mol |
IUPAC名 |
1-chloro-1-(3-chloro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,1-2H3 |
InChIキー |
MESVZVXUINBFGT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


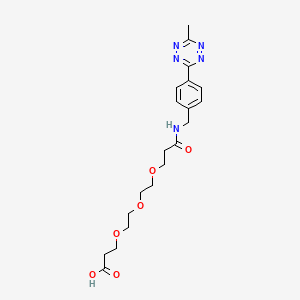

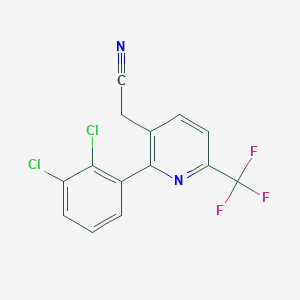
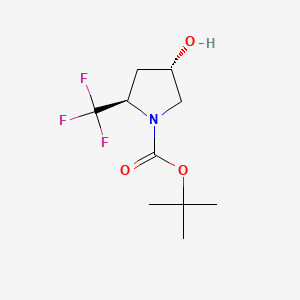
![1-Azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14034817.png)
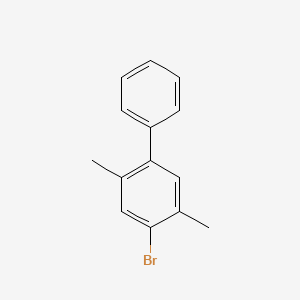
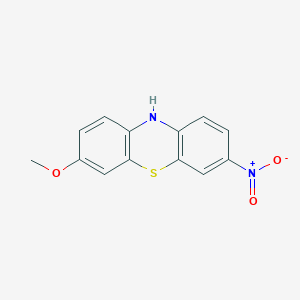
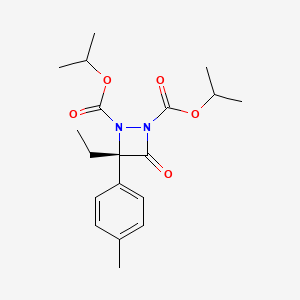
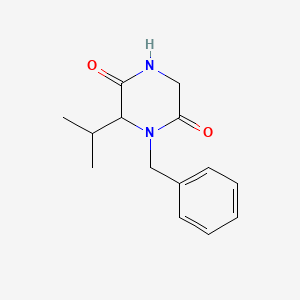
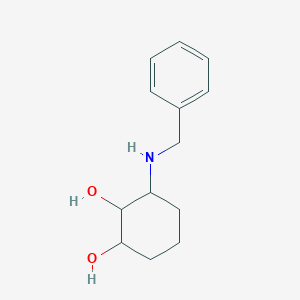
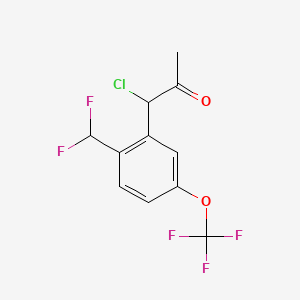
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
